molecular formula C18H16N2O5S B3013194 N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034594-48-2

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B3013194
CAS No.: 2034594-48-2
M. Wt: 372.4
InChI Key: NUAYBXRKRAXRTI-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C18H16N2O5S and its molecular weight is 372.4. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

One of the significant applications of compounds structurally related to N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is in corrosion inhibition. For instance, a study by Sappani and Karthikeyan (2014) found that related sulfonamide compounds were effective as inhibitors for mild steel corrosion in a sulfuric acid solution. The efficiency of these inhibitors increased with concentration but decreased with rising temperature. The study highlighted their potential in protecting metal surfaces from corrosion, offering insights into the broader applicability of similar sulfonamide derivatives in industrial settings (Sappani & Karthikeyan, 2014).

Drug Synthesis and Antibacterial Activity

Another area of application for compounds akin to this compound is in the synthesis of antibacterial agents. Poręba et al. (2015) synthesized novel sulfonamide isoxazolo[5,4-b]pyridines, demonstrating antimicrobial activity towards Pseudomonas aeruginosa and Escherichia coli. This study underscores the potential of sulfonamide derivatives in the development of new antibacterial drugs, reflecting the versatility of the compound (Poręba et al., 2015).

Enzyme Inhibitory Activities

Research has also explored the enzyme inhibitory activities of sulfonamide derivatives. Stellenboom and Baykan (2019) reported that new pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups showed significant inhibitory activity against carbonic anhydrase and cholinesterase enzymes. These findings suggest the potential therapeutic applications of such compounds in treating conditions associated with these enzymes, illustrating the broad spectrum of scientific research applications of sulfonamide derivatives (Stellenboom & Baykan, 2019).

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c21-26(22,14-3-4-17-18(11-14)25-9-8-24-17)20-12-13-5-6-19-15(10-13)16-2-1-7-23-16/h1-7,10-11,20H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAYBXRKRAXRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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